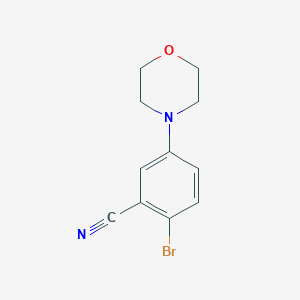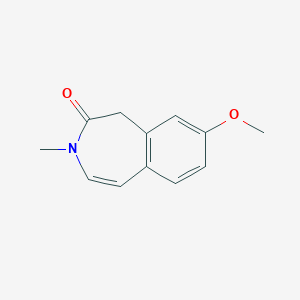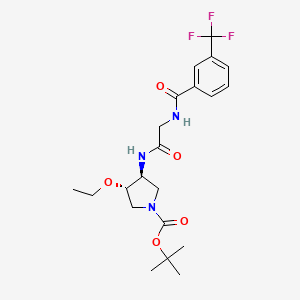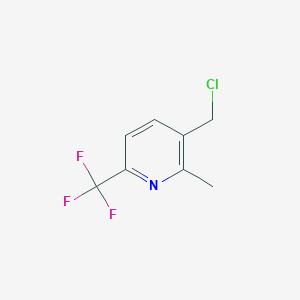
3-(氯甲基)-2-甲基-6-(三氟甲基)吡啶
概述
描述
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the compound.
科学研究应用
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of trifluoromethylpyridines are used in the development of drugs due to their ability to modulate biological targets effectively.
Industry: The compound is used in the production of materials with unique properties, such as increased thermal stability and resistance to degradation
作用机制
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Tfmp derivatives are known to undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the addition of a trifluoromethyl group to a carbon-centered radical, which can significantly alter the chemical properties of the molecule.
Biochemical Pathways
It’s known that tfmp derivatives have a significant impact on various biochemical processes due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties .
Result of Action
It’s known that tfmp derivatives have shown higher fungicidal activity than chlorine and other derivatives .
Action Environment
The presence of a trifluoromethyl group in a molecule can significantly affect its reactivity and stability .
生化分析
Biochemical Properties
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to enzyme inhibition or activation . Additionally, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability .
Cellular Effects
The effects of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with biomolecules, such as proteins and nucleic acids . This covalent binding can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction with cofactors, such as NADPH, is essential for the enzymatic activity of cytochrome P450 and the subsequent metabolism of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine .
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, influencing its localization and accumulation within different cellular compartments . The interaction with binding proteins can also affect its bioavailability and distribution, impacting its overall biological activity .
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization within these compartments can influence its interaction with specific biomolecules and its overall biochemical effects .
准备方法
The synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chloromethylating agents under specific conditions. The reaction typically requires the presence of a base to facilitate the formation of the chloromethyl group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
化学反应分析
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
相似化合物的比较
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,6-Dimethyl-3-(trifluoromethyl)pyridine
These compounds share the trifluoromethyl group but differ in the position and number of substituents on the pyridine ring. The unique combination of the chloromethyl and trifluoromethyl groups in 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine provides distinct chemical properties and reactivity, making it valuable for specific applications .
属性
IUPAC Name |
3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHRMBSNRCFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733148 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-29-3 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

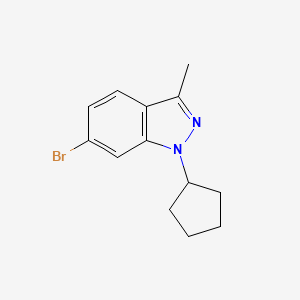
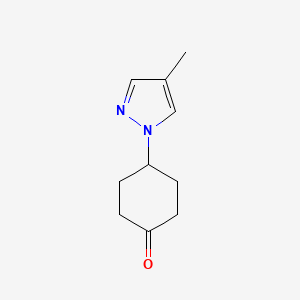
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)
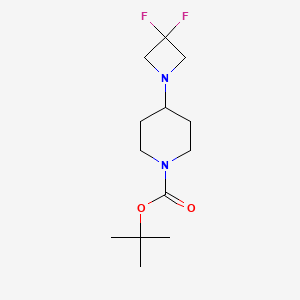
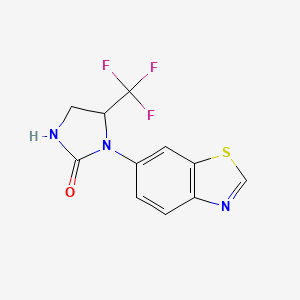
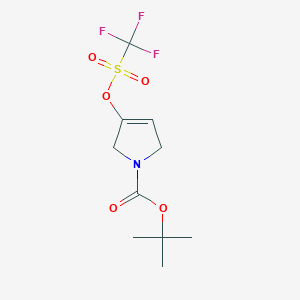
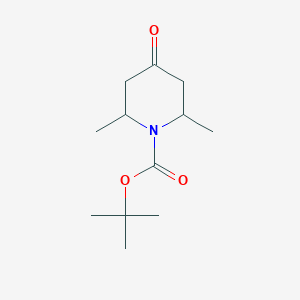
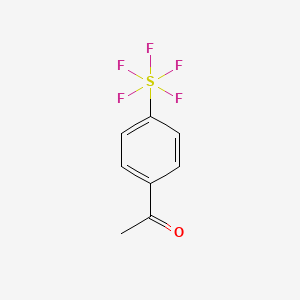
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
